molecular formula C9H10FNO B13079935 7-fluoro-4-methoxy-2,3-dihydro-1H-indole

7-fluoro-4-methoxy-2,3-dihydro-1H-indole

Cat. No.: B13079935
M. Wt: 167.18 g/mol
InChI Key: NWDXRIZPAGAHAQ-UHFFFAOYSA-N
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Description

7-fluoro-4-methoxy-2,3-dihydro-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 7-fluoro-4-methoxy-2,3-dihydro-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux in methanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-fluoro-4-methoxy-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

7-fluoro-4-methoxy-2,3-dihydro-1H-indole can be compared with other similar indole derivatives, such as 7-fluoroindolin-2,3-dione and 7-fluoro-1H-indole-2,3-dione . These compounds share structural similarities but may differ in their biological activities and applications. The unique properties of this compound, such as its specific substitution pattern, contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C9H10FNO

Molecular Weight

167.18 g/mol

IUPAC Name

7-fluoro-4-methoxy-2,3-dihydro-1H-indole

InChI

InChI=1S/C9H10FNO/c1-12-8-3-2-7(10)9-6(8)4-5-11-9/h2-3,11H,4-5H2,1H3

InChI Key

NWDXRIZPAGAHAQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C2CCNC2=C(C=C1)F

Origin of Product

United States

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